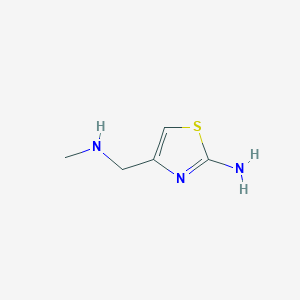

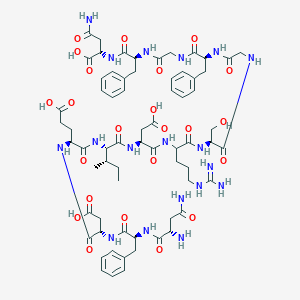

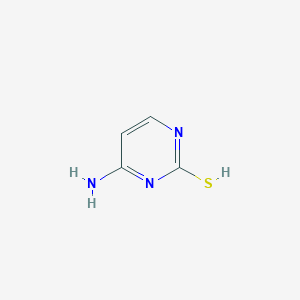

![molecular formula C16H17NO4 B114527 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol CAS No. 150009-16-8](/img/structure/B114527.png)

4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as L-DOPA-PEG2-NH2 and is a derivative of L-DOPA, which is a precursor of the neurotransmitter dopamine. In

Mechanism Of Action

The mechanism of action of 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol involves the conversion of L-DOPA to dopamine, which is a neurotransmitter that regulates movement, mood, and motivation. This compound can also enhance the release of dopamine from presynaptic neurons, leading to increased dopamine levels in the brain. Additionally, 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol can scavenge free radicals and inhibit the production of pro-inflammatory cytokines, thereby protecting neurons from oxidative stress and inflammation-induced damage.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol include increased dopamine levels in the brain, enhanced release of dopamine from presynaptic neurons, and protection against oxidative stress and inflammation-induced damage. These effects can lead to improved motor function, mood, and cognition in individuals with neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol in lab experiments include its ability to cross the blood-brain barrier, its stability and solubility in aqueous solutions, and its potential therapeutic applications in neurological disorders. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol. These include:

1. Further exploration of the potential therapeutic applications of this compound in neurological disorders, including Parkinson's disease, Huntington's disease, and schizophrenia.

2. Investigation of the optimal dosage and administration route for this compound in order to maximize its therapeutic effects and minimize potential toxicity.

3. Development of new synthesis methods for 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol that are more cost-effective and scalable.

4. Study of the long-term effects of this compound on the brain and other organs in order to assess its safety and potential side effects.

5. Exploration of the potential use of this compound as a neuroprotective agent in other neurological disorders, such as Alzheimer's disease and traumatic brain injury.

In conclusion, 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol is a synthetic compound that has shown great promise in scientific research for its potential therapeutic applications in neurological disorders. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential advantages and limitations of this compound. However, the future directions outlined above suggest that 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol has significant potential for improving the lives of individuals with neurological disorders.

Synthesis Methods

The synthesis of 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol involves the reaction of L-DOPA with polyethylene glycol (PEG) and N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC). This reaction results in the formation of a stable amide bond between L-DOPA and PEG, which enhances the solubility and stability of the compound.

Scientific Research Applications

4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Huntington's disease, and schizophrenia. This compound acts as a dopamine precursor and can cross the blood-brain barrier, leading to increased dopamine levels in the brain. Additionally, 4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol has been shown to exhibit antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation-induced damage.

properties

CAS RN |

150009-16-8 |

|---|---|

Product Name |

4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol |

Molecular Formula |

C16H17NO4 |

Molecular Weight |

287.31 g/mol |

IUPAC Name |

4-[(3R,4R)-4-(3,4-dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol |

InChI |

InChI=1S/C16H17NO4/c18-13-3-1-9(5-15(13)20)11-7-17-8-12(11)10-2-4-14(19)16(21)6-10/h1-6,11-12,17-21H,7-8H2/t11-,12-/m0/s1 |

InChI Key |

GDWXPDZDYKOTPH-UHFFFAOYSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |

SMILES |

C1C(C(CN1)C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |

Canonical SMILES |

C1C(C(CN1)C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |

synonyms |

3,4-bis(3,4-dihydroxyphenyl)pyrrolidine BDHPP trans-3,4-bis(3,4-dihydroxyphenyl)pyrrolidine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

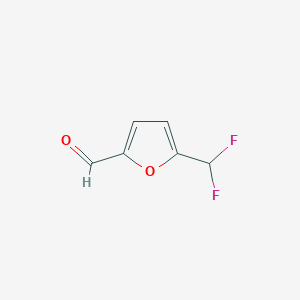

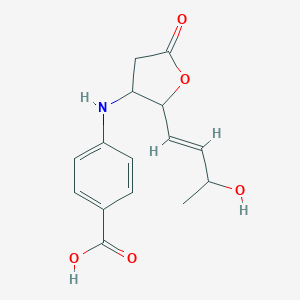

![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)

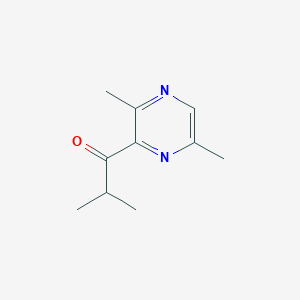

![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)